

An In-depth Technical Guide on (2,4,6-Triisopropylphenyl)boronic acid

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Compound of Interest

Compound Name: (2,4,6-Triisopropylphenyl)boronic acid

Cat. No.: B142132

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This technical guide provides a comprehensive overview of **(2,4,6-Triisopropylphenyl)boronic acid**, a sterically hindered organoboron compound with significant applications in organic synthesis. While a definitive single-crystal X-ray structure is not publicly available in crystallographic databases, this guide compiles essential information regarding its synthesis, purification, and key physicochemical properties, alongside a detailed, adaptable experimental protocol.

Physicochemical Properties

(2,4,6-Triisopropylphenyl)boronic acid is a white to off-white crystalline solid.^{[1][2]} Its bulky 2,4,6-triisopropylphenyl group imparts unique steric and electronic properties, influencing its reactivity and making it a valuable reagent in challenging cross-coupling reactions where controlled steric hindrance is required.^{[3][4]}

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₅ BO ₂	[1] [5]
Molecular Weight	248.17 g/mol	[1] [6]
CAS Number	154549-38-9	[1] [5]
Melting Point	167-172 °C	[6]
Appearance	White to off-white crystalline powder	[1] [2]

Crystal Structure

As of the latest search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources, a single-crystal X-ray diffraction structure for **(2,4,6-Triisopropylphenyl)boronic acid** has not been deposited or published. The determination of its precise solid-state arrangement, including unit cell parameters, space group, and intermolecular interactions, awaits experimental elucidation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of sterically hindered arylboronic acids, particularly the closely related 2,4,6-trimethylphenylboronic acid.[\[7\]](#) These methods can be optimized for the synthesis and purification of **(2,4,6-Triisopropylphenyl)boronic acid**.

Synthesis of **(2,4,6-Triisopropylphenyl)boronic acid** via Grignard Reaction

This procedure outlines the formation of the Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene, followed by reaction with a borate ester and subsequent hydrolysis.

Materials:

- 1-Bromo-2,4,6-triisopropylbenzene
- Magnesium turnings

- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
 - Add anhydrous THF to cover the magnesium.
 - Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small amount of iodine crystal can be added to initiate the reaction if necessary.
 - Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
 - Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Hydrolysis and Work-up:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
 - Stir the mixture vigorously for 1-2 hours.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Crystallization

Purification of the crude **(2,4,6-Triisopropylphenyl)boronic acid** can be achieved by recrystallization.

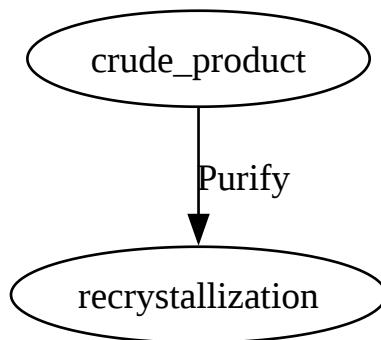
Procedure:

- Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexane and ethyl acetate.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold hexane.
- Dry the purified crystals under vacuum.

Visualizations

Chemical Structure of **(2,4,6-Triisopropylphenyl)boronic acid**

Caption: 2D Chemical Structure of **(2,4,6-Triisopropylphenyl)boronic acid**.



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